Methyl 1-acetylpiperidine-4-carboxylate

Beschreibung

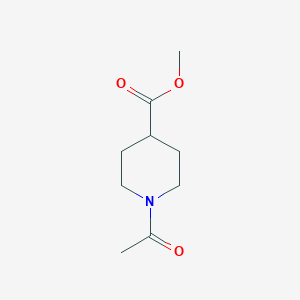

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 1-acetylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-5-3-8(4-6-10)9(12)13-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGYEEUWADWLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409237 | |

| Record name | Methyl 1-acetylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126291-66-5 | |

| Record name | Methyl 1-acetyl-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126291-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-acetylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-acetylpiperidine-4-carboxylate

Abstract

Methyl 1-acetylpiperidine-4-carboxylate is a key building block in medicinal chemistry, primarily utilized in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent and efficient method of N-acetylation of methyl piperidine-4-carboxylate (also known as methyl isonipecotate). We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Methyl 1-acetylpiperidine-4-carboxylate

The piperidine scaffold is a privileged structure in drug discovery, appearing in a multitude of approved pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal framework for designing ligands for a diverse range of biological targets. Methyl 1-acetylpiperidine-4-carboxylate, a derivative of piperidine, serves as a crucial intermediate in the synthesis of numerous therapeutic agents. The presence of the N-acetyl group modulates the basicity of the piperidine nitrogen, while the methyl ester at the 4-position provides a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol.

This guide will focus on the most direct and widely employed synthetic route to Methyl 1-acetylpiperidine-4-carboxylate: the N-acetylation of methyl isonipecotate.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of Methyl 1-acetylpiperidine-4-carboxylate is most commonly achieved through the N-acetylation of methyl piperidine-4-carboxylate. This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and an acetylating agent.

The Core Reaction: N-Acetylation

N-acetylation is a fundamental transformation in organic chemistry.[1] The reaction typically proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent.

Key Acetylating Agents:

-

Acetic Anhydride: A highly effective and commonly used acetylating agent. The reaction is often performed in the presence of a base to neutralize the acetic acid byproduct.

-

Acetyl Chloride: A more reactive but also more hazardous acetylating agent. It reacts vigorously with amines and generates hydrogen chloride (HCl) gas, necessitating the use of a scavenger base.

-

Acetic Acid: While less reactive, acetic acid can be used for acetylation, often requiring a coupling agent or harsh reaction conditions.[2]

The choice of acetylating agent and reaction conditions is critical and depends on factors such as the reactivity of the starting amine, desired reaction rate, and scalability. For the synthesis of Methyl 1-acetylpiperidine-4-carboxylate, acetic anhydride is often the reagent of choice due to its high reactivity and relatively safe handling profile compared to acetyl chloride.

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed, reproducible protocol for the synthesis of Methyl 1-acetylpiperidine-4-carboxylate from methyl piperidine-4-carboxylate using acetic anhydride.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |

| Methyl piperidine-4-carboxylate | 2971-79-1 | C₇H₁₃NO₂ | ≥98% | e.g., Sigma-Aldrich |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | ≥99% | e.g., Sigma-Aldrich |

| Triethylamine | 121-44-8 | C₆H₁₅N | ≥99% | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | - | NaHCO₃ | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥99.5% | e.g., Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl piperidine-4-carboxylate (10.0 g, 69.8 mmol).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (100 mL).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (14.6 mL, 104.7 mmol, 1.5 eq.) to the stirred solution.

-

Acetylating Agent Addition: While maintaining the temperature at 0 °C, add acetic anhydride (7.9 mL, 83.8 mmol, 1.2 eq.) dropwise over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Methyl 1-acetylpiperidine-4-carboxylate as a clear oil.

Expected Yield and Characterization

-

Yield: 85-95%

-

Appearance: Colorless to pale yellow oil

-

Molecular Formula: C₉H₁₅NO₃[3]

-

Molecular Weight: 185.22 g/mol [3]

-

Boiling Point: Approximately 135-140 °C at 1 mmHg

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 1-acetylpiperidine-4-carboxylate.

Caption: Experimental workflow for the synthesis of Methyl 1-acetylpiperidine-4-carboxylate.

Causality in Experimental Choices: The "Why" Behind the "How"

-

Choice of Base (Triethylamine): Triethylamine is a non-nucleophilic organic base that effectively scavenges the acetic acid byproduct formed during the reaction. Its use prevents the protonation of the starting amine, which would render it unreactive, and drives the equilibrium towards product formation.

-

Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as acetic anhydride readily hydrolyzes in the presence of water to form acetic acid, which would reduce the yield of the desired product.

-

Temperature Control (0 °C): The initial cooling of the reaction mixture to 0 °C is a precautionary measure to control the exothermic nature of the acylation reaction, especially during the addition of the highly reactive acetic anhydride. This helps to prevent potential side reactions and ensures a safer procedure.

-

Aqueous Work-up with Sodium Bicarbonate: The use of a saturated sodium bicarbonate solution serves two purposes: it neutralizes any remaining acetic anhydride and acetic acid, and it facilitates the separation of the organic product from water-soluble byproducts.

Trustworthiness Through Self-Validation: In-Process Controls

To ensure the reliability and reproducibility of the synthesis, several in-process controls are essential:

-

TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

-

pH Check during Work-up: Ensuring the aqueous layer is basic after the addition of sodium bicarbonate confirms that all acidic components have been neutralized.

-

Spectroscopic Analysis: Post-purification, characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry is imperative to confirm its identity and purity.

Broader Context and Alternative Routes

While the N-acetylation of methyl isonipecotate is the most straightforward approach, other synthetic strategies exist. For instance, one could start from 1-acetylpiperidine-4-carboxylic acid and perform an esterification reaction.[4] However, this two-step process, involving the initial acetylation of isonipecotic acid followed by esterification, is generally less efficient than the direct acetylation of the pre-formed ester.

Conclusion

The synthesis of Methyl 1-acetylpiperidine-4-carboxylate via N-acetylation of methyl piperidine-4-carboxylate is a robust and high-yielding method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The protocol described herein, coupled with the rationale for each step, provides a solid foundation for the successful synthesis and purification of the target compound.

References

-

PrepChem. Synthesis of STAGE A: 1-Acetyl-4-piperidinecarboxylic acid. [Link]

-

MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

ResearchGate. N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. [Link]

Sources

An In-depth Technical Guide to the Characterization of Methyl 1-acetylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of Methyl 1-acetylpiperidine-4-carboxylate, a key building block in medicinal chemistry and drug development. The methodologies and analyses presented herein are grounded in established scientific principles to ensure reliability and reproducibility in a research setting.

Introduction: Significance in Drug Discovery

Methyl 1-acetylpiperidine-4-carboxylate serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its piperidine core is a prevalent scaffold in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The acetyl and methyl ester functionalities offer versatile handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. A thorough characterization of this intermediate is paramount to ensure the purity and identity of downstream compounds, ultimately impacting the validity of biological data and the success of a drug development campaign.

Synthesis and Purification

The synthesis of Methyl 1-acetylpiperidine-4-carboxylate is typically achieved through a two-step process starting from 4-piperidinecarboxylic acid (isonipecotic acid).

Part 1: N-Acetylation of 4-Piperidinecarboxylic Acid

The initial step involves the protection of the secondary amine of the piperidine ring with an acetyl group. This is a standard amide bond formation reaction.

Protocol:

-

Reaction Setup: To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (1.5 equivalents), and cool the mixture to 0 °C in an ice bath.

-

Acetylating Agent Addition: Slowly add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) to the cooled solution. The acetylating agent is added dropwise to control the exothermic reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-acetylpiperidine-4-carboxylic acid.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the acid generated during the reaction without competing with the piperidine nitrogen for the acetylating agent. The reaction is performed at a low temperature initially to mitigate the exothermic nature of the acylation.

Part 2: Esterification to Methyl 1-acetylpiperidine-4-carboxylate

The second step is the esterification of the carboxylic acid to the corresponding methyl ester. A common and effective method is the Fischer-Speier esterification.

Protocol:

-

Reaction Setup: Dissolve 1-acetylpiperidine-4-carboxylic acid (1 equivalent) in an excess of methanol, which serves as both the solvent and the reactant.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using a large excess of methanol drives the equilibrium towards the product.

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried, filtered, and concentrated. The crude product can then be purified by flash column chromatography on silica gel.[1][2]

Self-Validating System: The progress of both synthetic steps should be monitored by TLC to ensure the complete consumption of starting materials. The identity and purity of the final product must be confirmed by the analytical techniques detailed in the following sections.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 1-acetylpiperidine-4-carboxylate and its parent carboxylic acid is provided below.

| Property | 1-Acetylpiperidine-4-carboxylic acid | Methyl 1-acetylpiperidine-4-carboxylate (Predicted) | Reference |

| Molecular Formula | C₈H₁₃NO₃ | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | 185.22 g/mol | [1] |

| Appearance | White to off-white solid | Colorless to pale yellow oil/solid | |

| Melting Point | 180-184 °C | Not available |

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of Methyl 1-acetylpiperidine-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules.

¹H NMR Spectroscopy:

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~3.70 ppm (s, 3H): The singlet corresponds to the three protons of the methyl ester group (-COOCH₃).

-

~3.8-4.2 ppm (m, 2H) and ~2.8-3.2 ppm (m, 2H): These multiplets arise from the axial and equatorial protons on the carbons adjacent to the nitrogen atom of the piperidine ring (C2 and C6). The presence of the acetyl group can lead to complex splitting patterns due to restricted rotation around the amide bond.

-

~2.5 ppm (m, 1H): This multiplet is attributed to the proton at the C4 position of the piperidine ring.

-

~2.1 ppm (s, 3H): A sharp singlet for the three protons of the acetyl group (-COCH₃).

-

~1.6-2.0 ppm (m, 4H): These multiplets correspond to the protons on the C3 and C5 carbons of the piperidine ring.

-

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~174-176 ppm: The carbonyl carbon of the methyl ester group (-C OOCH₃).

-

~169-171 ppm: The carbonyl carbon of the acetyl group (-C OCH₃).

-

~52 ppm: The carbon of the methyl ester group (-COOC H₃).

-

~40-46 ppm: The carbons adjacent to the nitrogen atom in the piperidine ring (C2 and C6).

-

~40 ppm: The carbon at the C4 position of the piperidine ring.

-

~28-30 ppm: The carbons at the C3 and C5 positions of the piperidine ring.

-

~21 ppm: The carbon of the acetyl methyl group (-COC H₃).

-

Figure 1: Predicted ¹³C NMR chemical shifts for Methyl 1-acetylpiperidine-4-carboxylate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 1-acetylpiperidine-4-carboxylate, the expected molecular ion peak [M]⁺ would be at m/z = 185.

-

Expected Fragmentation Pattern:

-

Loss of the methoxy group (-OCH₃): A peak at m/z = 154.

-

Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 126.

-

Loss of the acetyl group (-COCH₃): A peak at m/z = 142.

-

A base peak at m/z = 43: Corresponding to the acetyl cation [CH₃CO]⁺.

-

Figure 2: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~1735 cm⁻¹ (strong): C=O stretch of the methyl ester.

-

~1640 cm⁻¹ (strong): C=O stretch of the tertiary amide (acetyl group).

-

~2950-2850 cm⁻¹: C-H stretching of the piperidine ring and methyl groups.

-

~1240 cm⁻¹: C-O stretching of the ester.

-

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of Methyl 1-acetylpiperidine-4-carboxylate.

Protocol:

-

Column: A reverse-phase C18 column is typically suitable.[3]

-

Mobile Phase: A gradient elution with acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[1][3]

-

Detection: As the molecule lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometer is recommended for accurate quantification.

-

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity to ensure reliable purity determination.

Figure 3: General HPLC workflow for purity analysis.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[4][5] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The thorough characterization of Methyl 1-acetylpiperidine-4-carboxylate is a critical step in its application for drug discovery and development. This guide has provided a framework for its synthesis, purification, and comprehensive analysis using a suite of modern analytical techniques. Adherence to these detailed protocols and an understanding of the underlying scientific principles will ensure the generation of high-quality, reliable material for subsequent research endeavors.

References

- SIELC Technologies. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.

-

PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

- Apollo Scientific.

-

PrepChem. Synthesis of STAGE A: 1-Acetyl-4-piperidinecarboxylic acid. [Link]

-

PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

NIST WebBook. 1-Acetyl-4-piperidinecarboxylic acid. [Link]

- Royal Society of Chemistry.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.

-

ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

Sources

- 1. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. rsc.org [rsc.org]

- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 1-Acetylpiperidine-4-carboxylate: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of Methyl 1-acetylpiperidine-4-carboxylate, a key building block in modern medicinal chemistry and drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, and its critical role as a versatile intermediate in the synthesis of complex pharmaceutical agents.

Introduction and Chemical Identity

Methyl 1-acetylpiperidine-4-carboxylate is a derivative of piperidine, a ubiquitous scaffold in a vast array of pharmaceuticals. The presence of the N-acetyl group and the methyl ester at the 4-position provides a unique combination of stability and reactivity, making it an invaluable synthon for drug discovery professionals. While a specific CAS number for this exact methyl ester is not consistently reported across major chemical databases, it is unequivocally derived from its well-documented parent compound, 1-Acetylpiperidine-4-carboxylic acid (CAS No: 25503-90-6) .[1][2][3][4][5] For the purpose of this guide, we will focus on the synthesis and properties of this precursor and the subsequent, logical esterification to yield the title compound.

Synonyms for the parent acid include: N-Acetylisonipecotic acid.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. Below is a summary of the known properties of the parent compound, 1-Acetylpiperidine-4-carboxylic acid, which will influence the characteristics of its methyl ester derivative.

Table 1: Physicochemical Properties of 1-Acetylpiperidine-4-carboxylic acid

| Property | Value | Source |

| CAS Number | 25503-90-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₃NO₃ | [1][6] |

| Molecular Weight | 171.19 g/mol | [1][6] |

| Melting Point | 180-184 °C | [1][7] |

| Appearance | White crystalline powder | [8] |

| Solubility | Soluble in water | [8] |

The spectroscopic data for 1-Acetylpiperidine-4-carboxylic acid is well-established, providing a baseline for the characterization of its derivatives.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-Acetylpiperidine-4-carboxylic acid exhibits characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the amide, and C-N stretching vibrations.[3]

-

Mass Spectrometry: The mass spectrum provides crucial information about the molecular weight and fragmentation pattern of the molecule.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data are available for 1-Acetylpiperidine-4-carboxylic acid, allowing for the unambiguous identification of its structure.[6]

Upon esterification to Methyl 1-acetylpiperidine-4-carboxylate, the key spectral changes would include the appearance of a singlet peak around 3.7 ppm in the ¹H NMR spectrum, corresponding to the methyl ester protons, and the disappearance of the broad carboxylic acid proton signal. In the ¹³C NMR, a new signal for the methoxy carbon would appear. The IR spectrum would show a shift in the C=O stretching frequency characteristic of an ester.

Synthesis of Methyl 1-Acetylpiperidine-4-carboxylate

The synthesis of Methyl 1-acetylpiperidine-4-carboxylate is a logical two-step process, starting from commercially available 4-piperidinecarboxylic acid. The workflow involves an initial N-acetylation followed by esterification of the carboxylic acid.

Diagram 1: Synthetic Pathway

Caption: Synthetic route to Methyl 1-acetylpiperidine-4-carboxylate.

Step 1: Synthesis of 1-Acetylpiperidine-4-carboxylic acid

This initial step involves the acetylation of the secondary amine of 4-piperidinecarboxylic acid. This is a standard and high-yielding reaction.

Protocol:

-

Reagents and Solvents:

-

4-Piperidinecarboxylic acid

-

Acetic anhydride or Acetyl chloride

-

An appropriate solvent (e.g., acetic acid or an inert solvent like dichloromethane if using acetyl chloride with a base).

-

-

Procedure (using Acetic Anhydride): a. To a flask containing 4-piperidinecarboxylic acid, add an excess of acetic anhydride. b. The mixture is heated to reflux for several hours to ensure complete reaction. c. After cooling, the excess acetic anhydride is removed under reduced pressure. d. The resulting solid is triturated with a non-polar solvent like diethyl ether, filtered, and dried to yield 1-Acetylpiperidine-4-carboxylic acid.

Causality: The use of excess acetic anhydride drives the reaction to completion. The workup with a non-polar solvent ensures the removal of any remaining acetic anhydride and acetic acid, yielding a pure product.

Step 2: Esterification to Methyl 1-acetylpiperidine-4-carboxylate

The second step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

Protocol:

-

Reagents and Solvents:

-

1-Acetylpiperidine-4-carboxylic acid

-

Methanol (in large excess, also serves as the solvent)

-

A strong acid catalyst (e.g., concentrated sulfuric acid or gaseous HCl) or Thionyl chloride.

-

-

Procedure (Fischer Esterification): a. Suspend 1-Acetylpiperidine-4-carboxylic acid in a large excess of methanol. b. Carefully add a catalytic amount of concentrated sulfuric acid. c. The reaction mixture is heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC). d. Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure. e. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. f. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 1-acetylpiperidine-4-carboxylate.

Trustworthiness: This protocol is a self-validating system as the progress of the reaction can be easily monitored by TLC, and the final product can be purified by standard extraction and crystallization or chromatography techniques. The identity and purity of the product should be confirmed by NMR and mass spectrometry.

Applications in Drug Development and Research

The piperidine scaffold is a cornerstone in medicinal chemistry, and derivatives like Methyl 1-acetylpiperidine-4-carboxylate are crucial for the synthesis of a wide range of biologically active molecules.

Diagram 2: Application Workflow

Caption: Role as a versatile intermediate in drug discovery.

The parent compound, 1-Acetylpiperidine-4-carboxylic acid, is a reactant in the synthesis of:

-

Triazole derivatives [1]

-

Antiproliferative agents [1]

-

CDK inhibitors [1]

-

CCR5 antagonists for HIV treatment [1]

-

nhNK1 antagonists [1]

The methyl ester, Methyl 1-acetylpiperidine-4-carboxylate, serves as a more versatile intermediate for certain coupling reactions and can be readily transformed into other functional groups. For instance, the ester can be hydrolyzed back to the carboxylic acid under basic conditions, or it can be directly converted to amides by aminolysis. The ester can also be reduced to the corresponding primary alcohol, further expanding its synthetic utility. Its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders is of particular interest to researchers.[9]

Conclusion

Methyl 1-acetylpiperidine-4-carboxylate, and its immediate precursor 1-Acetylpiperidine-4-carboxylic acid, are indispensable tools for the modern medicinal chemist. Their straightforward synthesis and versatile reactivity allow for the efficient construction of complex molecular architectures, paving the way for the discovery and development of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this important chemical entity in their scientific endeavors.

References

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Acetylisonipecotic Acid. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 25503-90-6|1-Acetylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 1-Acetylpiperidine-4-carboxylic acid(25503-90-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to Methyl 1-acetylpiperidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Methyl 1-acetylpiperidine-4-carboxylate (CAS No. 126291-66-5), a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide detailed and validated protocols for its synthesis and characterization, and explore its strategic applications in drug discovery and development. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their synthetic endeavors.

Introduction and Core Molecular Attributes

Methyl 1-acetylpiperidine-4-carboxylate, also known as N-acetylisonipecotic acid methyl ester, is a derivative of piperidine, a ubiquitous scaffold in pharmaceutical agents. The presence of both an N-acetyl group and a methyl ester provides two distinct points for chemical modification, making it a versatile intermediate. The acetyl group introduces a tertiary amide functionality, which can influence solubility and metabolic stability, while the methyl ester serves as a classic handle for further elaboration into amides, carboxylic acids, or more complex functionalities. Understanding the precise attributes of this molecule is the first step toward its effective utilization in a synthetic workflow.

Physicochemical and Structural Data

The fundamental properties of Methyl 1-acetylpiperidine-4-carboxylate are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₃ | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2][3] |

| CAS Number | 126291-66-5 | [1][2][3][4] |

| Appearance | Typically a solid or oil | [4] |

| SMILES | CC(=O)N1CCC(CC1)C(=O)OC | [1] |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | [1] |

| LogP (Calculated) | 0.4179 | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of Methyl 1-acetylpiperidine-4-carboxylate is reliably achieved via a two-step process starting from the commercially available 4-Piperidinecarboxylic acid (isonipecotic acid). The logic behind this pathway is to first protect the secondary amine to prevent side reactions during the subsequent esterification and to install the desired functional group at the N-1 position.

Synthesis Workflow Overview

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of 1-Acetylpiperidine-4-carboxylic Acid (Precursor)

This step involves the acetylation of the secondary amine of isonipecotic acid. Acetic anhydride is an effective and common acetylating agent for this purpose.

-

Materials: 4-Piperidinecarboxylic acid, Acetic Anhydride, Ethyl Ether.

-

Procedure:

-

Combine 4-piperidinecarboxylic acid (1.0 eq) and acetic anhydride (4.0 eq by volume).

-

Heat the mixture to reflux for 2 hours. The causality here is that the elevated temperature is required to drive the acylation of the relatively unreactive secondary amine and to ensure the reaction goes to completion.

-

Allow the reaction to cool to room temperature and stir overnight.

-

Concentrate the mixture under reduced pressure to remove excess acetic anhydride and acetic acid byproduct.

-

Triturate the resulting residue with ethyl ether. This step is critical for purification; the desired product is a solid that is poorly soluble in ether, while unreacted starting materials and impurities are washed away.

-

Filter the solid, wash with additional ethyl ether, and dry under vacuum to yield 1-Acetylpiperidine-4-carboxylic acid as a white solid.

-

Protocol 2: Fischer-Speier Esterification to Yield the Final Product

With the precursor acid in hand, the final step is the formation of the methyl ester. A robust method adapted from similar esterifications involves activation of the carboxylic acid with thionyl chloride followed by quenching with methanol.[5] This approach is often more efficient than direct acid-catalyzed Fischer esterification, as it avoids managing the unfavorable equilibrium with water.[6][7][8]

-

Materials: 1-Acetylpiperidine-4-carboxylic acid, Methanol (anhydrous), Thionyl Chloride (SOCl₂), Methylene Chloride (DCM), Sodium Carbonate solution.

-

Procedure:

-

Suspend 1-Acetylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 3.5 mL per gram of acid).

-

Cool the stirred solution to -10 °C using an ice-salt bath. This cooling is a critical safety and selectivity measure to control the highly exothermic reaction between thionyl chloride and methanol.

-

Add thionyl chloride (1.5 eq) dropwise, maintaining the internal temperature below 0 °C. Thionyl chloride reacts with methanol in situ to form methyl chlorosulfite and HCl, which protonates the carboxylic acid, activating it for nucleophilic attack.

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to 40 °C. Hold at this temperature for 2 hours to drive the esterification to completion.

-

Cool the solution and carefully neutralize to pH ~8 with a saturated sodium carbonate solution. This quenches the excess acid.

-

Extract the aqueous mixture with methylene chloride (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1-acetylpiperidine-4-carboxylate.

-

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized Methyl 1-acetylpiperidine-4-carboxylate must be confirmed. The following analytical methods provide a self-validating system, where the data from each technique corroborates the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The N-acetyl group introduces rotational isomers (rotamers) due to the partial double-bond character of the amide C-N bond. This can lead to broadened or duplicated peaks for the protons and carbons near the nitrogen atom, a key characteristic to observe.

-

1H NMR (Expected Peaks):

-

~3.67 ppm (s, 3H): The singlet corresponding to the methyl ester protons (-COOCH₃).

-

~2.10 ppm (s, 3H): The singlet for the acetyl methyl protons (-COCH₃).

-

~4.3-3.8 ppm & ~3.2-2.8 ppm (m, 4H total): Complex multiplets for the piperidine ring protons at C2 and C6 (adjacent to the nitrogen). The presence of rotamers often causes these signals to be broad or split into two sets.

-

~2.5 ppm (m, 1H): The proton at C4.

-

~2.0-1.6 ppm (m, 4H): The piperidine ring protons at C3 and C5.

-

-

13C NMR (Expected Peaks):

-

~175 ppm: Carbonyl carbon of the methyl ester (C=O).

-

~169 ppm: Carbonyl carbon of the N-acetyl group (C=O).

-

~52 ppm: Methyl carbon of the ester (-OC H₃).

-

~45 ppm & ~40 ppm: Piperidine carbons at C2 and C6. These may appear as two distinct signals due to the influence of rotamers.

-

~41 ppm: Piperidine carbon at C4.

-

~28 ppm: Piperidine carbons at C3 and C5.

-

~21 ppm: Methyl carbon of the acetyl group (-C H₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of the final product should be compared to that of the starting acid[1][9] to verify the transformation.

-

Key Diagnostic Peaks:

-

Absence of broad O-H stretch: The very broad absorption from ~3300 to 2500 cm⁻¹ characteristic of a carboxylic acid O-H bond should be absent.

-

~1735 cm⁻¹ (strong, sharp): C=O stretch of the methyl ester. This is a key signal confirming the success of the esterification.

-

~1645 cm⁻¹ (strong, sharp): C=O stretch of the tertiary amide (N-acetyl group).

-

~1200-1100 cm⁻¹: C-O stretch of the ester group.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Results (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 185, corresponding to the molecular weight of the compound.

-

Key Fragments: The fragmentation of esters and amides is well-documented.[10][11][12]

-

m/z = 154 (M-31): Loss of the methoxy radical (•OCH₃).

-

m/z = 126 (M-59): Loss of the methoxycarbonyl radical (•COOCH₃).

-

m/z = 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺), characteristic of N-acetyl groups.

-

-

Applications in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Methyl 1-acetylpiperidine-4-carboxylate serves as a valuable starting material for introducing this moiety, allowing for the systematic exploration of chemical space.

Role as a Versatile Building Block

The true utility of this compound lies in its bifunctional nature. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides via aminolysis. These transformations allow for the coupling of the N-acetylpiperidine core to other fragments, a common strategy in fragment-based drug discovery. The precursor, 1-acetylpiperidine-4-carboxylic acid, is cited as a reactant in the synthesis of CDK inhibitors and CCR5 antagonists for HIV treatment. The methyl ester is a direct and often preferred intermediate for many of these coupling reactions, particularly in the formation of amides.

Caption: Role as a versatile chemical intermediate.

The N-acetyl group serves to cap the basic nitrogen of the piperidine ring, rendering it neutral. This modification can be strategically important for modulating a molecule's physicochemical properties, such as reducing its pKa, altering its solubility, and preventing unwanted interactions with biological targets.

Conclusion

Methyl 1-acetylpiperidine-4-carboxylate is more than a simple chemical; it is a well-defined and highly functionalized building block that offers significant advantages in the synthesis of complex molecules for pharmaceutical research. Its straightforward synthesis from inexpensive starting materials, coupled with its versatile chemical handles, ensures its continued relevance. This guide has provided the necessary protocols and theoretical underpinnings for scientists to confidently synthesize, characterize, and apply this valuable intermediate in their research programs.

References

-

Molbase. methyl 1-acetylpiperidine-4-carboxylate price & availability. [Link]

-

LookChem. 1-Acetyl-piperidine-4-carboxylic acid methyl ester CAS NO.126291-66-5. [Link]

-

NIST. 1-Acetyl-4-piperidinecarboxylic acid. [Link]

-

PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

Sources

- 1. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scienceready.com.au [scienceready.com.au]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structural Elucidation of Methyl 1-acetylpiperidine-4-carboxylate

<

Introduction and Compound Profile

In the landscape of modern drug discovery and organic synthesis, piperidine scaffolds are of paramount importance, forming the core of numerous pharmaceutical agents. Methyl 1-acetylpiperidine-4-carboxylate is a key building block, valued for its utility in constructing more complex molecular architectures. Its structure, comprising a saturated nitrogen heterocycle functionalized with both an amide and an ester, presents a classic yet compelling challenge for structural verification. Unambiguous confirmation of its chemical identity is not merely an academic exercise; it is a critical quality control checkpoint that underpins the reliability of subsequent research and development efforts.

This guide provides an in-depth, field-proven methodology for the complete structural elucidation of this compound. We will move beyond simple data reporting and delve into the causality behind the analytical choices, demonstrating how a multi-technique approach creates a self-validating system for absolute structural confidence.

Table 1: Compound Properties

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | methyl 1-acetylpiperidine-4-carboxylate |

| CAS Number | 25503-90-6 (related acid) |

The Analytical Strategy: A Multi-Pronged, Self-Validating Approach

The definitive elucidation of a molecule like methyl 1-acetylpiperidine-4-carboxylate relies on the synergistic integration of multiple analytical techniques. No single method provides the complete picture, but together, they offer orthogonal data points that cross-validate each other, ensuring the highest degree of scientific integrity. Our strategy is hierarchical, beginning with a confirmation of the most fundamental property—molecular mass—and progressively building a detailed structural portrait.

The core workflow involves three pillars of analysis:

-

High-Resolution Mass Spectrometry (HRMS): To unequivocally determine the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To rapidly identify key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-hydrogen framework and establish connectivity.

Caption: Integrated workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Gatekeeper

Expertise & Causality: The first and most crucial step is to verify the molecular formula. While nominal mass spectrometry can provide the molecular weight, high-resolution mass spectrometry (HRMS) offers mass accuracy to within a few parts per million (ppm).[1][2] This precision is vital because it allows for the unambiguous determination of the elemental composition, distinguishing the target C₉H₁₅NO₃ from other potential formulas that might have the same nominal mass.[3][4] We employ Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen in the piperidine ring is readily protonated to form a stable [M+H]⁺ ion.[5][6]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.[7]

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 100 to 500.

-

Data Acquisition: Acquire the full scan spectrum. The instrument's high resolving power will separate the target ion from potential background interferences.[7]

Data Interpretation

The molecular formula of methyl 1-acetylpiperidine-4-carboxylate is C₉H₁₅NO₃.

-

Expected Exact Mass: 185.1052 Da

-

Expected [M+H]⁺ Ion: C₉H₁₆NO₃⁺ has a calculated exact mass of 186.1128 Da.

The HRMS spectrum should exhibit a prominent peak at m/z 186.1128 ± 5 ppm. A software-based elemental composition calculator will confirm that C₉H₁₆NO₃⁺ is the only plausible formula within this narrow mass error window, thereby validating the compound's elemental makeup.[3]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: With the molecular formula confirmed, FTIR spectroscopy provides a rapid and non-destructive method to verify the presence of key functional groups.[8] For this molecule, we are specifically looking for the characteristic vibrational modes of the tertiary amide and the methyl ester. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and ensures excellent data quality for solids or liquids.[9][10][11]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal (typically diamond).[9][12]

-

Pressure Application: Apply consistent pressure using the instrument's press to ensure optimal contact between the sample and the crystal.[9]

-

Background Collection: Collect a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorbances.[12]

-

Sample Spectrum Collection: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation

The FTIR spectrum provides a distinct "fingerprint." The most diagnostic peaks are the carbonyl (C=O) stretching vibrations. Due to differences in electronic environments (resonance and induction), the amide and ester carbonyls will appear as two distinct, strong absorption bands.[13][14][15][16]

Table 2: Expected IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Description |

| Tertiary Amide | C=O stretch | ~1640 - 1660 | Strong, sharp absorption. The N-acetyl group. |

| Ester | C=O stretch | ~1735 - 1750 | Strong, sharp absorption. The methyl ester.[17] |

| Ester | C-O stretch | ~1150 - 1250 | Strong absorption.[17] |

| Alkyl | C-H stretch | ~2850 - 2960 | Medium to strong absorptions. |

The presence of these two distinct carbonyl peaks is strong evidence for the simultaneous existence of both the amide and ester functionalities, in agreement with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom in the molecule.[18] We use a suite of experiments to build the structure piece by piece.

Protocol: Sample Preparation for NMR

-

Solvent Selection: Dissolve 10-20 mg of the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃).[19][20] CDCl₃ is a standard choice for its excellent solubilizing power and the presence of a deuterium signal for the spectrometer's lock system.[21][22]

-

Tube: Use a clean, high-quality 5 mm NMR tube to ensure magnetic field homogeneity.[20][23]

-

Filtration: If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube to prevent poor spectral resolution.[23]

¹H NMR Spectroscopy: Proton Environment and Connectivity

Expertise & Causality: ¹H NMR reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For the piperidine ring, the chemical shifts and coupling patterns are highly sensitive to the ring's conformation and the orientation (axial vs. equatorial) of the protons.

Expected ¹H NMR Data (400 MHz, CDCl₃):

-

~3.70 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl ester (-OCH₃). It is a singlet because there are no adjacent protons.

-

~2.10 ppm (s, 3H): A sharp singlet from the three equivalent protons of the acetyl methyl group (-COCH₃). This is also a singlet due to the lack of adjacent protons.

-

Piperidine Ring Protons (~1.5-4.5 ppm, 9H): The nine protons on the piperidine ring will appear as a series of complex, overlapping multiplets. Due to the amide bond's rotational barrier, protons on carbons adjacent to the nitrogen (C2 and C6) may show distinct signals. Protons at C2/C6 will be deshielded (shifted downfield) compared to those at C3/C5 due to their proximity to the electronegative nitrogen atom. The proton at C4, being attached to the carbon bearing the ester, will also have a unique chemical shift.

¹³C NMR & DEPT-135: The Carbon Skeleton

Expertise & Causality: A broadband-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. To make assignments certain, we run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This powerful technique differentiates carbon types based on the number of attached protons: CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative (inverted) peaks. Quaternary carbons (like the carbonyls) are absent in DEPT spectra.[24][25][26][27][28]

Table 3: Expected ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)

| Assignment | Expected δ (ppm) | DEPT-135 Phase | Rationale |

| Ester C=O | ~175 | Absent | Quaternary carbonyl carbon. |

| Amide C=O | ~169 | Absent | Quaternary carbonyl carbon. |

| -OCH₃ | ~52 | Positive | Methyl (CH₃) carbon. |

| C2, C6 | ~40-45 | Negative | Methylene (CH₂) carbons adjacent to N. |

| C4 | ~40 | Positive | Methine (CH) carbon. |

| C3, C5 | ~28 | Negative | Methylene (CH₂) carbons. |

| -COCH₃ | ~22 | Positive | Methyl (CH₃) carbon. |

Comparing the standard ¹³C spectrum with the DEPT-135 results allows for the unambiguous assignment of each carbon's type (CH₃, CH₂, CH, or C).[26]

2D NMR (COSY & HSQC): Connecting the Dots

Expertise & Causality: For a structure with multiple overlapping proton signals, 2D NMR is essential.

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the 2D map connect coupled protons, allowing us to trace the proton-proton connectivity through the piperidine ring.[29][30]

-

HSQC (Heteronuclear Single Quantum Coherence): This is the definitive assignment tool. It generates a 2D map correlating each proton directly to the carbon it is attached to.[30][31][32] Each cross-peak represents a one-bond C-H connection.

Caption: Integration of 1D and 2D NMR data for final assignment.

By using the HSQC spectrum, we can take an unassigned proton signal, find its cross-peak, and identify the exact carbon signal it corresponds to.[18] For example, the proton at ~3.70 ppm will show a cross-peak to the carbon at ~52 ppm, confirming the -OCH₃ group. We can then use COSY to "walk" around the piperidine ring, starting from an assigned proton and identifying its neighbors, which can then be assigned using their HSQC correlations. This systematic process removes all ambiguity.

Data Synthesis and Final Confirmation

The structural elucidation of methyl 1-acetylpiperidine-4-carboxylate is complete when all data streams converge on a single, consistent structure:

-

HRMS confirmed the elemental formula: C₉H₁₅NO₃.

-

FTIR confirmed the presence of two distinct carbonyl groups, characteristic of an amide (~1650 cm⁻¹) and an ester (~1740 cm⁻¹).

-

¹³C and DEPT-135 NMR confirmed the presence of 9 unique carbon atoms: two C=O, two CH₃, three CH₂, and one CH, perfectly matching the proposed structure.

-

¹H, COSY, and HSQC NMR allowed for the precise assignment of every proton and carbon, confirming the connectivity of the acetyl group, the methyl ester, and the piperidine ring framework.

This comprehensive, multi-technique validation provides an unshakeable foundation for the compound's identity, meeting the rigorous standards required for research and drug development.

References

-

Sample Preparation . Rochester Institute of Technology. [Link]

-

Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers . PubMed. [Link]

-

DEPT | NMR Core Facility . Columbia University. [Link]

-

NMR Sample Preparation Guide . Scribd. [Link]

-

NMR Sample Preparation: The Complete Guide . Organomation. [Link]

-

Kallio, H., & Laakso, P. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters . PubMed. [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters . YouTube. [Link]

-

Using High-Resolution LC–MS to Analyze Complex Sample . Spectroscopy Online. [Link]

-

NMR Sample Preparation . Western University. [Link]

-

Colegate, S. M., & Molyneux, R. J. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors . PubMed. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques . Agilent. [Link]

-

Guide to FT-IR Spectroscopy . Bruker. [Link]

-

DEPT 13C NMR Spectroscopy . Fiveable. [Link]

-

Dromey, R. G., & Foyster, G. T. (1979). Rapid calculation of elemental compositions for high resolution mass spectra data . University of Wollongong Research Online. [Link]

-

13.12 DEPT 13C NMR Spectroscopy . NC State University Libraries. [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles . Specac Ltd. [Link]

-

FTIR spectra of the Amide and Ester carbonyls stretches of DMPC . ResearchGate. [Link]

-

6.4: DEPT C-13 NMR Spectroscopy . Chemistry LibreTexts. [Link]

-

The µFTIR spectra of Amide I and Amide II regions, including the ester groups . ResearchGate. [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance . YouTube. [Link]

-

13.12: DEPT ¹³C NMR Spectroscopy . Chemistry LibreTexts. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids . SciELO. [Link]

-

The complete FTIR averaged spectra of Amide I and Amide II and ester groups . ResearchGate. [Link]

-

Fourier Transform Infrared Spectroscopy . University of Washington. [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR . Advances in Polymer Science. [Link]

-

Unsymmetrical covariance processing of COSY or TOCSY and HSQC NMR data . ResearchGate. [Link]

-

Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone . MDPI. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma. [Link]

-

Piperidine . NIST WebBook. [Link]

-

1-Acetylpiperidine-4-carboxylic acid . PubChem. [Link]

-

Common 2D (COSY, HSQC, HMBC) . San Diego State University NMR Facility. [Link]

-

1-Acetyl-4-piperidinecarboxylic acid . NIST WebBook. [Link]

-

13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

Methyl 1-benzylpiperidine-4-carboxylate . PubChem. [Link]

-

1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid . ResearchGate. [Link]

-

1-Methylpiperidine-4-carboxylic acid . PubChem. [Link]

Sources

- 1. measurlabs.com [measurlabs.com]

- 2. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. as.uky.edu [as.uky.edu]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. agilent.com [agilent.com]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. youtube.com [youtube.com]

- 12. mse.washington.edu [mse.washington.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. emerypharma.com [emerypharma.com]

- 19. scribd.com [scribd.com]

- 20. organomation.com [organomation.com]

- 21. depts.washington.edu [depts.washington.edu]

- 22. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 23. publish.uwo.ca [publish.uwo.ca]

- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 25. fiveable.me [fiveable.me]

- 26. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. researchgate.net [researchgate.net]

- 30. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 31. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 32. mdpi.com [mdpi.com]

Spectroscopic Data of Methyl 1-acetylpiperidine-4-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 1-acetylpiperidine-4-carboxylate, a key building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to ensure both technical accuracy and field-proven insights.

Introduction

Methyl 1-acetylpiperidine-4-carboxylate, with the CAS number 126291-66-5, possesses a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . Its structure combines a tertiary amide within a piperidine ring and a methyl ester, functionalities that are crucial to its reactivity and are clearly delineated by various spectroscopic techniques. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For methyl 1-acetylpiperidine-4-carboxylate, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl 1-acetylpiperidine-4-carboxylate is predicted to exhibit distinct signals corresponding to the protons of the piperidine ring, the acetyl group, and the methyl ester. Due to the conformational rigidity imparted by the piperidine ring and the presence of the N-acetyl group, the axial and equatorial protons on the ring are expected to be diastereotopic and thus magnetically non-equivalent, leading to more complex splitting patterns.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 - 4.20 | m | 2H | H-2eq, H-6eq |

| ~3.68 | s | 3H | -OCH₃ |

| ~2.90 - 3.20 | m | 2H | H-2ax, H-6ax |

| ~2.50 | m | 1H | H-4 |

| ~2.10 | s | 3H | -C(O)CH₃ |

| ~1.80 - 2.00 | m | 2H | H-3eq, H-5eq |

| ~1.60 - 1.80 | m | 2H | H-3ax, H-5ax |

Interpretation and Rationale:

-

Piperidine Ring Protons (H-2, H-3, H-4, H-5, H-6): The protons on the piperidine ring will appear as a series of multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are deshielded due to the inductive effect of the nitrogen and the amide carbonyl, appearing at a lower field. The presence of the acetyl group restricts the nitrogen's inversion, leading to distinct signals for the axial and equatorial protons. The equatorial protons (H-2eq, H-6eq) are typically found further downfield than their axial counterparts (H-2ax, H-6ax) due to anisotropic effects. The methine proton at the C-4 position (H-4) will be a multiplet, coupled to the adjacent methylene protons. The protons at C-3 and C-5 will also present as complex multiplets.

-

Methyl Ester Protons (-OCH₃): A sharp singlet is expected around 3.68 ppm, which is a characteristic chemical shift for methyl esters.

-

Acetyl Protons (-C(O)CH₃): A singlet corresponding to the three protons of the acetyl methyl group is anticipated around 2.10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (Ester) |

| ~169.5 | C=O (Amide) |

| ~52.0 | -OCH₃ |

| ~45.0 | C-2, C-6 |

| ~41.0 | C-4 |

| ~28.5 | C-3, C-5 |

| ~21.5 | -C(O)CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the two carbonyl carbons. The ester carbonyl will typically appear at a slightly lower field (~175.0 ppm) compared to the amide carbonyl (~169.5 ppm).

-

Piperidine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the piperidine ring will resonate in the aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) are expected around 45.0 ppm. The C-4 carbon, bearing the ester group, will be found around 41.0 ppm, and the C-3 and C-5 carbons are predicted to be at approximately 28.5 ppm.

-

Methyl Carbons: The methyl carbon of the ester group (-OCH₃) will appear around 52.0 ppm, while the acetyl methyl carbon (-C(O)CH₃) will be further upfield at about 21.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl 1-acetylpiperidine-4-carboxylate will be characterized by strong absorptions corresponding to the amide and ester carbonyl groups.

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1645 | Strong | C=O stretch (amide) |

| ~1240 | Strong | C-O stretch (ester) |

Interpretation and Rationale:

-

C=O Stretching Vibrations: The most prominent peaks in the IR spectrum will be the carbonyl stretching bands. The ester carbonyl (C=O) stretch is expected to appear at a higher frequency (~1735 cm⁻¹) than the tertiary amide carbonyl (C=O) stretch (~1645 cm⁻¹). This difference is due to the resonance effect in amides, which decreases the double-bond character of the carbonyl group.

-

C-H Stretching Vibrations: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.

-

C-O Stretching Vibration: A strong band corresponding to the C-O stretching of the ester group will be present in the 1200-1250 cm⁻¹ region.

-

Absence of O-H and N-H Bands: Notably, there will be no broad O-H stretching band (which would be present in the corresponding carboxylic acid) or N-H stretching band (as it is a tertiary amide).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For methyl 1-acetylpiperidine-4-carboxylate, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺): A peak at m/z = 185, corresponding to the molecular weight of the compound, is expected. Its intensity may be low due to the facile fragmentation of the molecule.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A fragment at m/z = 154 ([M - 31]⁺).

-

Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z = 126 ([M - 59]⁺).

-

Loss of the acetyl group (-COCH₃): A fragment at m/z = 142 ([M - 43]⁺).

-

McLafferty-type rearrangement: Cleavage of the piperidine ring can lead to various smaller fragments. A prominent peak at m/z = 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also highly probable.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on proper sample preparation and instrument parameter selection.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl 1-acetylpiperidine-4-carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-32.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: ~3-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay (d1): 2 seconds.

-

IR Data Acquisition

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

ATR-FTIR:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

-

KBr Pellet:

-

Mix ~1 mg of the sample with ~100 mg of dry KBr powder.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Record the spectrum.

-

Mass Spectrometry Data Acquisition

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Direct insertion probe (for solids) or via gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

EI Parameters:

-

Ionization energy: 70 eV.

-

Source temperature: 200-250 °C.

-

Mass range: m/z 40-300.

-

Visualization of Methodologies

The following diagrams illustrate the workflows for the spectroscopic analyses.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic data of methyl 1-acetylpiperidine-4-carboxylate provide a clear and detailed picture of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous identification and characterization. The predicted data and interpretations provided in this guide serve as a valuable resource for scientists working with this compound, facilitating its use in research and development.

References

-

PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

NIST. 1-Acetyl-4-piperidinecarboxylic acid. National Institute of Standards and Technology. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Safe Handling of Methyl 1-acetylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 1-acetylpiperidine-4-carboxylate. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally similar compounds and general best practices in chemical laboratories. This document is intended to empower researchers to work safely and effectively with this compound.

Understanding the Compound: A Profile of Methyl 1-acetylpiperidine-4-carboxylate

Key Structural Features and Their Implications:

-

N-acetyl Group: This modification generally reduces the basicity of the piperidine nitrogen compared to its unacetylated form. However, it can still be susceptible to hydrolysis under strong acidic or basic conditions.

-

Methyl Ester: The ester group may be prone to hydrolysis, especially in the presence of strong acids, bases, or certain enzymes.

-

Piperidine Ring: The core structure is prevalent in many biologically active molecules and pharmaceuticals.

Table 1: Physicochemical Properties of Methyl 1-acetylpiperidine-4-carboxylate and Related Compounds

| Property | Methyl 1-acetylpiperidine-4-carboxylate | 1-Acetylpiperidine-4-carboxylic acid |

| Molecular Formula | C₉H₁₅NO₃ | C₈H₁₃NO₃[1] |

| Molecular Weight | 185.22 g/mol | 171.19 g/mol [1] |

| Appearance | Likely a white to off-white solid | White crystalline powder |

| Melting Point | Data not available | 180-184 °C[2][3] |

| Boiling Point | Data not available | ~325 °C[4] |

| Solubility | Expected to be soluble in methanol and other organic solvents. | Slightly soluble in water and methanol.[5] |

Hazard Identification and Risk Assessment

Based on the hazard classifications of analogous compounds like 1-Acetylpiperidine-4-carboxylic acid, Methyl 1-acetylpiperidine-4-carboxylate should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.

GHS Hazard Classification (Inferred)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][6]

Table 2: GHS Hazard and Precautionary Statements (Inferred)

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1][6] | |

| H319 | Causes serious eye irritation.[1][6] | |

| H335 | May cause respiratory irritation.[1][6] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |

| P264 | Wash skin thoroughly after handling.[7] | |

| P270 | Do not eat, drink or smoke when using this product.[8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[9] |

Engineering Controls and Personal Protective Equipment (PPE)